1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride
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Overview
Description
1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride is a compound that features an imidazole ring and a phenyl group connected by a propan-2-amine chain
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to interact with a variety of targets, including heat shock protein hsp 90-alpha .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, influencing the function of these proteins and leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and overall therapeutic effect .
Result of Action
The effects would depend on the specific targets and pathways that the compound influences .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The phenylpropan-2-amine chain can then be introduced through a series of substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.
Reduction: Reduction reactions can modify the phenylpropan-2-amine chain, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring and the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or nickel are frequently employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups to the phenyl or imidazole rings.
Scientific Research Applications
1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving imidazole-sensitive pathways.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Imidazole: A simpler structure with a wide range of applications in organic synthesis and medicinal chemistry.
Histamine: A biologically active compound with a similar imidazole ring, involved in immune responses and neurotransmission.
Phenethylamine: A compound with a similar phenylpropan-2-amine chain, known for its stimulant effects.
Uniqueness: 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride is unique due to its combination of an imidazole ring and a phenylpropan-2-amine chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride, also known by its chemical identifier YGC02950, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H17Cl2N3
- Molecular Mass : 274.19 g/mol
- InChI Key : DOKLZMIHZRWEGB-UHFFFAOYSA-N
- SMILES Notation : NC(Cc1c[nH]cn1)Cc1ccccc1.Cl.Cl
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its potential as a therapeutic agent. Research indicates that imidazole derivatives, including this compound, exhibit a range of pharmacological effects such as:
- Antimicrobial Activity : Some studies suggest that imidazole derivatives can exhibit antimicrobial properties against various pathogens.
- Antidepressant Effects : Similar compounds have shown potential as antidepressants through their action on serotonin reuptake mechanisms.
- Selective Inhibition of Enzymes : Research indicates that certain imidazole derivatives can selectively inhibit deubiquitinases (DUBs), which are crucial in cellular regulation and cancer biology.
Antimicrobial Activity
A study conducted on imidazole derivatives demonstrated their effectiveness against protozoan infections, particularly Trypanosoma cruzi and Trichomonas vaginalis. The derivative's structure contributed to its lipophilicity and redox potential, which were correlated with observed bioactivity .
Antidepressant Properties
Research into similar imidazole derivatives revealed a unique combination of alpha-2 adrenoreceptor antagonism and serotonin-selective reuptake inhibition. This dual action suggests a promising antidepressant profile for compounds structurally related to this compound .
Selective Deubiquitinase Inhibition
A significant study screened various compounds for their ability to inhibit specific DUBs. The results indicated that several imidazole derivatives showed selective inhibition patterns, which could be leveraged in therapeutic contexts for diseases like cancer .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial | Effective against T. cruzi and T. vaginalis; structure-lipophilicity relationship established. |
Study 2 | Antidepressant | Identified dual activity (alpha-2 antagonism and serotonin reuptake inhibition). |
Study 3 | DUB Inhibition | Selective inhibition observed; potential applications in cancer therapy. |
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-11(7-12-8-14-9-15-12)6-10-4-2-1-3-5-10;;/h1-5,8-9,11H,6-7,13H2,(H,14,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKLZMIHZRWEGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CN=CN2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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